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molecular formula C37H74ClNO B1622169 N,N-Dioctadecylcarbamoyl chloride CAS No. 41319-54-4

N,N-Dioctadecylcarbamoyl chloride

Cat. No. B1622169
M. Wt: 584.4 g/mol
InChI Key: GSTUJEWGYSLULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940519

Procedure details

Distearyl carbamoyl chloride was prepared by charging 2.1 kg of toluene into a flask and then simultaneously adding 1.8kg of melted distearyl amine and 0.5 kg of phosgene under agitation at 55°-60°C. The temperature was then raised to 100°C. The reaction was carried out under slight vacuum and reflux. When the conversion was almost 100%, corresponding to a yield of about 1.8 kg distearyl carbamoyl chloride, toluene and phosgene were evaporated.
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
0.5 kg
Type
reactant
Reaction Step One
Quantity
2.1 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:38](Cl)([Cl:40])=[O:39]>C1(C)C=CC=CC=1>[CH2:20]([N:19]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:38]([Cl:40])=[O:39])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]

Inputs

Step One
Name
Quantity
1.8 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCCCC
Name
Quantity
0.5 kg
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
2.1 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
corresponding to a yield of about 1.8 kg distearyl carbamoyl chloride, toluene and phosgene were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)N(C(=O)Cl)CCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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